molecular formula C27H29N7O3 B11182685 N,N'-bis(4-methylphenyl)-6-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]-1,3,5-triazine-2,4-diamine

N,N'-bis(4-methylphenyl)-6-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B11182685
M. Wt: 499.6 g/mol
InChI Key: KQQKBJZUMRLSFR-LQKURTRISA-N
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Description

N2,N4-BIS(4-METHYLPHENYL)-6-[(2E)-2-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound with a triazine core. This compound is characterized by the presence of multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N4-BIS(4-METHYLPHENYL)-6-[(2E)-2-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic reactions. The process begins with the preparation of the triazine core, followed by the introduction of the hydrazinyl and aromatic substituents. Common reagents used in these reactions include hydrazine derivatives, aromatic aldehydes, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N2,N4-BIS(4-METHYLPHENYL)-6-[(2E)-2-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different substituents onto the rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N2,N4-BIS(4-METHYLPHENYL)-6-[(2E)-2-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N2,N4-BIS(4-METHYLPHENYL)-6-[(2E)-2-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE involves interactions with specific molecular targets and pathways The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing various biochemical processes

Comparison with Similar Compounds

Similar Compounds

    N,N′-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea: Known for its use as an organocatalyst in organic chemistry.

    N,N′-Bis(4-methylphenyl)urea: A simpler analog with similar structural features but different properties.

Uniqueness

N2,N4-BIS(4-METHYLPHENYL)-6-[(2E)-2-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE stands out due to its unique combination of functional groups and structural complexity, which contribute to its diverse range of applications and potential biological activities.

Properties

Molecular Formula

C27H29N7O3

Molecular Weight

499.6 g/mol

IUPAC Name

4-N,6-N-bis(4-methylphenyl)-2-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C27H29N7O3/c1-17-6-10-20(11-7-17)29-25-31-26(30-21-12-8-18(2)9-13-21)33-27(32-25)34-28-16-19-14-22(35-3)24(37-5)23(15-19)36-4/h6-16H,1-5H3,(H3,29,30,31,32,33,34)/b28-16+

InChI Key

KQQKBJZUMRLSFR-LQKURTRISA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C/C3=CC(=C(C(=C3)OC)OC)OC)NC4=CC=C(C=C4)C

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC3=CC(=C(C(=C3)OC)OC)OC)NC4=CC=C(C=C4)C

Origin of Product

United States

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